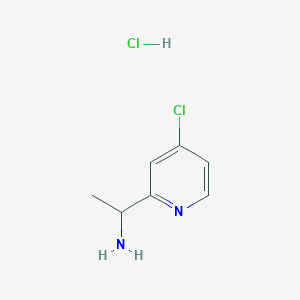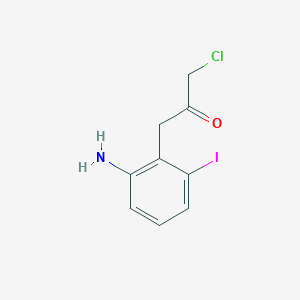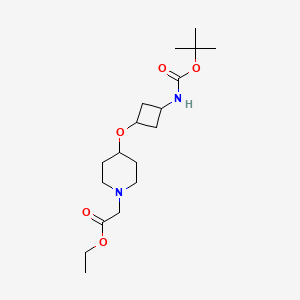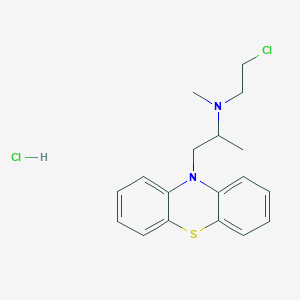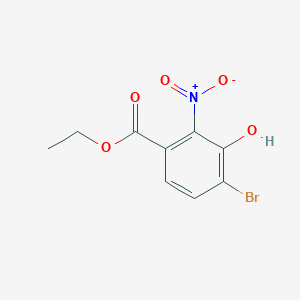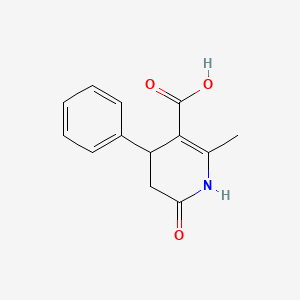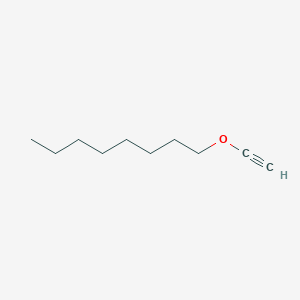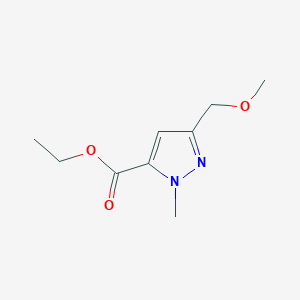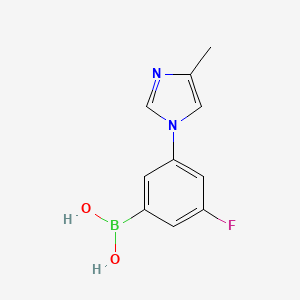
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- is a complex organic compound with potential applications in various scientific fields. This compound features a propanamide backbone with a substituted benzodioxin ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Propanamide Group: The propanamide group is introduced via an amidation reaction, where a suitable amine reacts with a propanoic acid derivative.
Substitution with Methylamino and Diethyl Groups: The final step involves the substitution of the amide nitrogen with methylamino and diethyl groups, which can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen and benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are common reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and benzodioxin derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It may serve as a building block for the synthesis of novel polymers and materials with unique properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl-
- Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-dimethyl-
Uniqueness
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
102128-80-3 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-diethylpropanamide |
InChI |
InChI=1S/C17H26N2O3/c1-4-19(5-2)17(20)10-11-18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h6-9,14H,4-5,10-13H2,1-3H3 |
InChI Key |
UVQBOZDNUNCQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCN(C)CC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


